molecular formula C6H8O2 B1420772 1-(Oxetan-3-ylidene)propan-2-one CAS No. 1221819-47-1

1-(Oxetan-3-ylidene)propan-2-one

Cat. No. B1420772
M. Wt: 112.13 g/mol
InChI Key: SWRPBABRNMYQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxetan-3-ylidene)propan-2-one, also known as oxetane-3-one or oxetanone, is a heterocyclic compound belonging to the oxetane family of compounds. It is a colorless, volatile liquid that is soluble in most organic solvents and has a boiling point of 59 °C and a melting point of -10 °C. Oxetane-3-one is an important chemical intermediate used in the synthesis of a wide variety of organic compounds and materials, such as pharmaceuticals, agrochemicals, polymers, and dyes. In addition, oxetane-3-one has potential applications in the fields of medicinal chemistry, nanotechnology, and biochemistry.

Scientific research applications

Preparation and Reactivity

1-(Oxetan-3-ylidene)propan-2-one and its derivatives have been studied for their preparation and reactivity. A notable example is the preparation and characterization of various (1H-quinolin-2-ylidene)propan-2-ones. These compounds were prepared and characterized by spectroscopic techniques and their crystal structures were determined through X-ray diffraction. This research highlights the potential of these compounds in chemical synthesis and analysis (Loghmani-Khouzani et al., 2006).

Gold-Catalyzed Synthesis

The synthesis of oxetan-3-ones from readily available propargylic alcohols using a gold-catalyzed one-step process is another significant application. This method facilitates the creation of oxetan-3-one, a valuable substrate for drug discovery, in a straightforward and efficient manner. This research underscores the importance of 1-(Oxetan-3-ylidene)propan-2-one in facilitating novel synthetic routes in organic chemistry (Ye, He, & Zhang, 2010).

Photochemistry and Polymerization

The photochemistry of related compounds, such as 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene, has been explored to understand the behavior of these compounds under light exposure. This study has implications for the development of photo-responsive materials and chemical reactions initiated or altered by light (Hardikar, Warren, & Thamattoor, 2015).

Synthesis of Novel Compounds

The ability to synthesize novel compounds, such as oxetane/azetidine containing spirocycles through 1,3-dipolar cycloaddition reactions, is another application. This method allows for the creation of complex molecular structures, potentially useful in various fields of chemistry and pharmacology (Jones, Proud, & Sridharan, 2016).

Ring-Opening Reactions

Studies have also investigated the ring-opening reactions of oxetane and its derivatives with alkylaluminum compounds. This research is critical in understanding the chemical behavior of these compounds and their potential applications in synthetic chemistry (Miller, 1968).

properties

IUPAC Name

1-(oxetan-3-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(7)2-6-3-8-4-6/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRPBABRNMYQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxetan-3-ylidene)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Oxetan-3-ylidene)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(Oxetan-3-ylidene)propan-2-one
Reactant of Route 3
Reactant of Route 3
1-(Oxetan-3-ylidene)propan-2-one
Reactant of Route 4
1-(Oxetan-3-ylidene)propan-2-one
Reactant of Route 5
Reactant of Route 5
1-(Oxetan-3-ylidene)propan-2-one
Reactant of Route 6
1-(Oxetan-3-ylidene)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.